molecular formula C21H18N6O3S B2824048 methyl 4-(2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate CAS No. 863459-54-5

methyl 4-(2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate

Cat. No. B2824048
CAS RN: 863459-54-5
M. Wt: 434.47
InChI Key: MMCHUAPZAJIDQO-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a pyrimidine ring, a triazole ring, a thioacetamido group, and a benzoate group. These functional groups suggest that the compound could have a variety of chemical properties and potential uses .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The pyrimidine and triazole rings are heterocyclic compounds that contain nitrogen atoms . The thioacetamido group contains a sulfur atom, which could influence the compound’s reactivity and stability.


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its specific structure and the conditions under which it is used. The presence of multiple functional groups means that it could potentially participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzoate group could make the compound more soluble in organic solvents .

Scientific Research Applications

Drug Discovery

1,2,3-triazoles are a privileged structure motif and have found broad applications in drug discovery . They are part of essential building blocks like amino acids, nucleotides, etc . Many prominent medicinal compounds having a 1,2,3-triazole core are available in the market .

Organic Synthesis

1,2,3-triazoles have been used in organic synthesis due to their high chemical stability . They are usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature .

Polymer Chemistry

1,2,3-triazoles have been used in polymer chemistry. Their strong dipole moment and hydrogen bonding ability make them structurally resembling to the amide bond .

Supramolecular Chemistry

1,2,3-triazoles have found applications in supramolecular chemistry . They can form stable complexes with various guest molecules, which is useful in the design and synthesis of new materials.

Bioconjugation

1,2,3-triazoles have been used in bioconjugation, a chemical strategy to form a stable covalent link between two molecules . They can be used to attach various functional groups to biomolecules.

Chemical Biology

1,2,3-triazoles have been used in chemical biology, a scientific discipline spanning the fields of chemistry and biology . They can be used to probe biological systems and to create new function.

Fluorescent Imaging

1,2,3-triazoles have been used in fluorescent imaging . They can be used to create fluorescent probes for the detection and imaging of various biological targets.

Materials Science

1,2,3-triazoles have been used in materials science . They can be used to create new materials with improved properties.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many triazole and pyrimidine derivatives have biological activity and are used in medicinal chemistry .

Future Directions

Future research could explore the synthesis, properties, and potential uses of this compound in more detail. Given the presence of multiple functional groups, there could be many possibilities for further investigation .

properties

IUPAC Name

methyl 4-[[2-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N6O3S/c1-13-3-9-16(10-4-13)27-19-18(25-26-27)20(23-12-22-19)31-11-17(28)24-15-7-5-14(6-8-15)21(29)30-2/h3-10,12H,11H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMCHUAPZAJIDQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)SCC(=O)NC4=CC=C(C=C4)C(=O)OC)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 4-(2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate

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